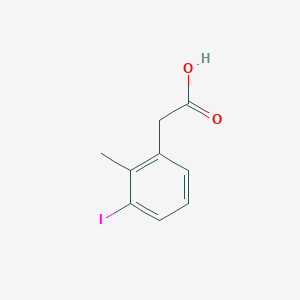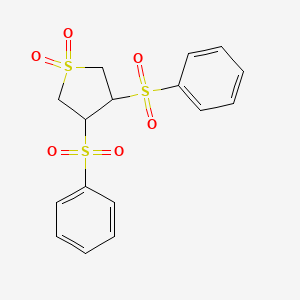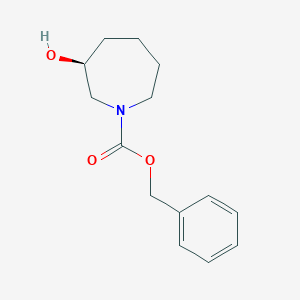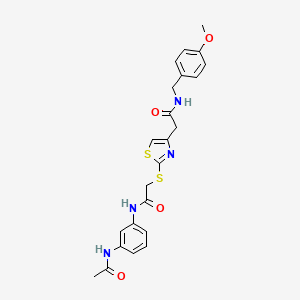
(3-(Isobutylsulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(Isobutylsulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone, also known as IQM-316, is a novel small molecule inhibitor that has gained significant interest in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Biological Activities
- Antimicrobial and Antitubercular Activities : A series of azetidinone analogues demonstrated antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. This indicates potential for the development of new antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
Chemical Properties and Reactions
- Synthesis from Quinoline Derivatives : The preparation of azetidinones from quinoline derivatives showcases a methodological approach to synthesizing this class of compounds, which could be applied to the synthesis of "(3-(Isobutylsulfonyl)azetidin-1-yl)(2-methylquinolin-8-yl)methanone" (Gilchrist & Rahman, 1998).
Catalytic and Synthetic Applications
- Catalytic Asymmetric Addition : Enantiopure azetidin-2-yl derivatives have been evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, demonstrating high enantioselectivity. This suggests potential applications in asymmetric synthesis, which could be relevant for the synthesis of enantiomerically pure derivatives of "this compound" (Wang et al., 2008).
Novel Synthetic Routes
- Derivatives Synthesis : Exploring the synthesis of substituted azetidinones derived from apremilast dimer indicates the versatility of azetidinone scaffolds in drug discovery and development. Such methodologies could be adapted for synthesizing derivatives of "this compound" for pharmacological evaluation (Jagannadham et al., 2019).
properties
IUPAC Name |
[3-(2-methylpropylsulfonyl)azetidin-1-yl]-(2-methylquinolin-8-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-12(2)11-24(22,23)15-9-20(10-15)18(21)16-6-4-5-14-8-7-13(3)19-17(14)16/h4-8,12,15H,9-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVJLIRAZFLUEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)N3CC(C3)S(=O)(=O)CC(C)C)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

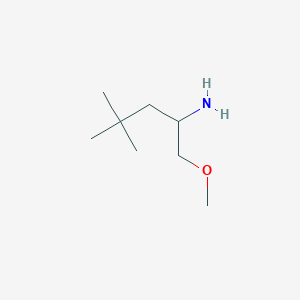
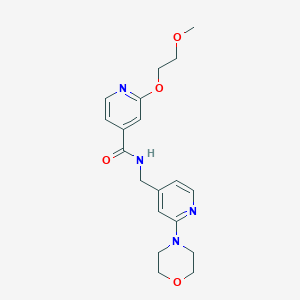
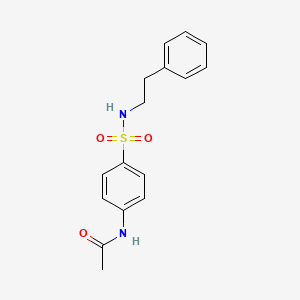
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)benzamide](/img/structure/B2377075.png)
![(2-fluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2377076.png)
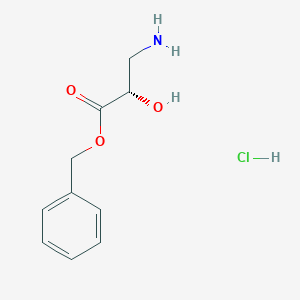
![N-[3-[3-Methyl-4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2377081.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2377085.png)
![(5-Chlorothiophen-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2377087.png)
